molecular formula C20H16FN3OS B2760007 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine CAS No. 1243106-65-1

2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine

Cat. No.: B2760007
CAS No.: 1243106-65-1
M. Wt: 365.43
InChI Key: ANCSCZFSSJFFGM-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a pyrazolo[1,5-a]pyrazine derivative featuring a 4-fluorophenyl substituent at position 2 and a 4-methoxybenzylsulfanyl group at position 2. Its molecular formula is C₂₀H₁₆FN₃OS, with a molecular weight of 365.42 g/mol. The fluorine atom and methoxy group are critical for tuning electronic properties and binding interactions.

Properties

IUPAC Name

2-(4-fluorophenyl)-4-[(4-methoxyphenyl)methylsulfanyl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-25-17-8-2-14(3-9-17)13-26-20-19-12-18(23-24(19)11-10-22-20)15-4-6-16(21)7-5-15/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCSCZFSSJFFGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CSC2=NC=CN3C2=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine typically involves the following steps:

    Formation of the Pyrazolo[1,5-a]pyrazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or other suitable precursors under acidic or basic conditions.

    Introduction of the 4-Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative reacts with the pyrazolo[1,5-a]pyrazine core.

    Attachment of the 4-Methoxybenzylthio Group: This can be done through a thiolation reaction where a 4-methoxybenzyl halide reacts with a thiol derivative of the pyrazolo[1,5-a]pyrazine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the 4-methoxybenzylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for electrophilic substitution, while nucleophiles like amines and thiols can be used for nucleophilic substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines (if nitro groups are reduced).

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Material Science: Its unique structure may make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of fluorine and methoxybenzyl groups can enhance its binding affinity and selectivity for these targets.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core
2.1.1. Fluorophenyl Positional Isomers
  • 4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine (C₂₀H₁₆FN₃OS, MW 365.43 g/mol):
    Differs in the fluorine position on the benzyl group (3- vs. 4-fluorophenyl). The 4-fluorophenyl analog shows enhanced metabolic stability due to reduced steric hindrance, as para-substitution avoids ortho/meta electronic effects that may destabilize the molecule .
2.1.2. Halogen and Functional Group Modifications
  • 2-(3-Chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine (C₂₀H₁₆ClN₃OS, MW 397.88 g/mol):
    Chlorine substitution at position 3 increases molecular weight and lipophilicity (Cl vs. F: logP increase ~0.5). However, chlorine’s larger atomic radius may reduce binding affinity in sterically sensitive targets compared to fluorine .
  • 4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine (C₁₉H₁₄FN₃S, MW 351.40 g/mol):
    Lacks the methoxy group, resulting in lower polarity (cLogP 3.8 vs. 3.5 for the target compound). The methoxy group in the target compound enhances solubility and hydrogen-bonding capacity .
Core Structure Analogues
2.2.1. Pyrazolo[1,5-a]pyrimidine Derivatives
  • 5-(4-Fluorophenyl)-pyrazolo[1,5-a]pyrimidine triazole-linked glycohybrids (e.g., C₃₀H₂₈FN₅O₈S, MW 669.64 g/mol):
    Larger molecular weights (>650 g/mol) due to glycosylation, which improves water solubility but may limit blood-brain barrier penetration. The target compound’s simpler structure offers better bioavailability .
  • PI3Kδ Inhibitors with Pyrazolo[1,5-a]pyrimidine Cores (e.g., Compound 9 in ):
    Despite differing cores (pyrimidine vs. pyrazine), both scaffolds exhibit kinase inhibition. The pyrazolo[1,5-a]pyrazine core in the target compound may offer unique selectivity due to its planar geometry .
2.2.2. Triazolo[1,5-a]pyrazines
  • 8-(2-Fluoro-4-nitrophenoxy)-[1,2,4]triazolo[4,3-a]pyrazine: The triazolo-pyrazine core introduces an additional nitrogen, increasing polarity (cLogP 1.2 vs. 3.5 for the target compound). Such derivatives are often intermediates for bioactive molecules but lack the sulfanyl group’s versatility .
Key Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Molecular Formula MW (g/mol) cLogP Key Substituents
Target Compound C₂₀H₁₆FN₃OS 365.42 3.5 4-Fluorophenyl, 4-methoxybenzylsulfanyl
4-[(3-Fluorobenzyl)sulfanyl]-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazine C₂₀H₁₆FN₃OS 365.43 3.6 3-Fluorophenyl, 4-methoxybenzylsulfanyl
2-(3-Chlorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine C₂₀H₁₆ClN₃OS 397.88 4.1 3-Chlorophenyl, 4-methoxybenzylsulfanyl
4-(Benzylsulfanyl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazine C₁₉H₁₄FN₃S 351.40 3.8 4-Fluorophenyl, benzylsulfanyl

Biological Activity

2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine is a synthetic organic compound that belongs to the pyrazolo[1,5-a]pyrazine class. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the presence of fluorine and methoxy groups, suggest possible interactions with various biological targets.

Chemical Structure

The IUPAC name of the compound is 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine. Its molecular formula is C22H21FN3O2SC_{22}H_{21}FN_3O_2S, and it possesses a complex structure that may influence its biological activity.

PropertyValue
IUPAC Name2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine
Molecular FormulaC22H21FN3O2SC_{22}H_{21}FN_3O_2S
Molecular Weight404.48 g/mol
CAS Number1242912-10-2

Antimicrobial Activity

Recent studies have demonstrated that pyrazolo derivatives exhibit significant antimicrobial properties. For instance, a study evaluating various pyrazole derivatives found that compounds similar to 2-(4-fluorophenyl)-4-{[(4-methoxyphenyl)methyl]sulfanyl}pyrazolo[1,5-a]pyrazine showed effective inhibition against multiple pathogens, including Staphylococcus aureus and Candida albicans. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 μg/mL, indicating potent antimicrobial activity .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

Compound IDPathogenMIC (μg/mL)MBC (μg/mL)
7bStaphylococcus aureus0.22Not reported
10Candida albicans0.25Not reported

These findings suggest that the incorporation of specific functional groups in pyrazole derivatives can enhance their antimicrobial efficacy.

Anticancer Potential

The compound is also being investigated for its anticancer properties. Preliminary research indicates that it may inhibit specific enzymes involved in cancer cell proliferation, particularly tyrosine kinases which are crucial in various signaling pathways associated with cancer growth . The interaction between the compound and these enzymes could lead to reduced tumor growth and improved therapeutic outcomes.

Mechanism of Action
The proposed mechanism involves:

  • Enzyme Inhibition : Targeting tyrosine kinases to disrupt signaling pathways.
  • Bioactivity Modulation : Potentially affecting apoptotic pathways in cancer cells.

Case Studies

A notable case study explored the effects of similar pyrazole derivatives on cancer cell lines. The study revealed that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through caspase activation . This dual action enhances their potential as therapeutic agents.

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